2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H8BrNS. It is a brominated derivative of tetrahydrothieno[3,2-c]pyridine, which is a bicyclic structure containing both a thiophene and a pyridine ring.
Mechanism of Action
Mode of Action
It’s known that the compound can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Biochemical Pathways
It’s known that the compound can affect the cell cycle, particularly the G2/M phase .
Result of Action
The molecular and cellular effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the inhibition of microtubule polymerization, which can affect cell proliferation . Additionally, this compound has shown potential in binding with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and causing cell death . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, its interaction with tubulin results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis . These effects make it a potential candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of tubulin polymerization, which is essential for microtubule formation . By binding to tubulin, it prevents the assembly of microtubules, thereby disrupting cell division and leading to cell death. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biochemical activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Substitution Reactions: Formation of various substituted tetrahydrothieno[3,2-c]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of piperidine derivatives
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: Used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: The non-brominated parent compound.
2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A chlorinated analog.
2-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A fluorinated analog
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding interactions with biological targets, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZQOZIGEUPNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598402 | |
Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226386-47-6 | |
Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.